molecular formula C8H9NO3 B123059 2-Carboxy-4-hydroxy-3,5-lutidine CAS No. 447461-21-4

2-Carboxy-4-hydroxy-3,5-lutidine

Cat. No.: B123059
CAS No.: 447461-21-4
M. Wt: 167.16 g/mol
InChI Key: AUVRIHGZDPFQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboxy-4-hydroxy-3,5-lutidine is a heterocyclic compound that belongs to the class of pyridine derivatives. It is a naturally occurring compound found in various plants and animals, including coffee, tea, and tobacco

Scientific Research Applications

2-Carboxy-4-hydroxy-3,5-lutidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Safety and Hazards

The safety data sheet for 3,5-Lutidine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful in contact with skin and toxic if swallowed or inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2-Carboxy-4-hydroxy-3,5-lutidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the protocatechuate (PCA) 4,5-cleavage pathway . In this pathway, PCA is initially transformed to 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS) by PCA 4,5-dioxygenase . CHMS is then converted into 2-pyrone-4,6-dicarboxylate (PDC) by a dehydrogenase .

Pharmacokinetics

The compound’s molecular weight is 16716 , which could influence its bioavailability.

Result of Action

The result of the action of this compound in the PCA 4,5-cleavage pathway is the production of PDC . This compound is a key intermediate in the lignin degradation pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which the compound is involved, benefits from exceptionally mild and functional group tolerant reaction conditions . Furthermore, the reaction is facilitated by a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-4-hydroxy-3,5-lutidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-3,5-dimethylpyridine with sodium hydroxide and carbon dioxide under high pressure and temperature . Another method includes the use of 2,6-lutidine as an additive in an electrolyte mixture to facilitate the intramolecular lactonization of biphenyl-2-carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-4-hydroxy-3,5-lutidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Lutidine
  • 2,4-Lutidine
  • 2,6-Lutidine
  • 3,5-Lutidine

Comparison

Compared to other lutidine derivatives, 2-Carboxy-4-hydroxy-3,5-lutidine is unique due to the presence of both carboxy and hydroxy functional groupsFor instance, the carboxy group allows for further derivatization, while the hydroxy group contributes to its antioxidant properties .

Properties

IUPAC Name

3,5-dimethyl-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-3-9-6(8(11)12)5(2)7(4)10/h3H,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVRIHGZDPFQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436400
Record name 2-carboxy-4-hydroxy-3,5-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447461-21-4
Record name 2-carboxy-4-hydroxy-3,5-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.